2-羟基-5-硝基烟酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

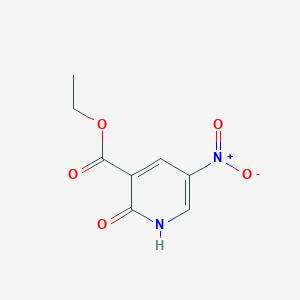

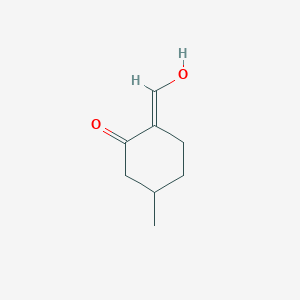

Ethyl 2-hydroxy-5-nitronicotinate is a chemical compound that is part of a broader class of organic substances which can be synthesized through various chemical reactions. The compound is characterized by the presence of a nitro group and a hydroxy group attached to a nicotinate structure. Although the provided papers do not directly discuss Ethyl 2-hydroxy-5-nitronicotinate, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, a novel ethyl nicotinate derivative with a cyano and hydroxy group was synthesized and its structure was confirmed using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . This suggests that similar analytical techniques could be applied to confirm the synthesis of Ethyl 2-hydroxy-5-nitronicotinate. Additionally, the synthesis of 5-fluoroalkyl isoxazolidines through 1,3-dipolar cycloaddition reactions indicates that Ethyl 2-hydroxy-5-nitronicotinate might also be synthesized or modified through similar cycloaddition reactions with nitrones .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-hydroxy-5-nitronicotinate is typically determined using XRD and NMR . These techniques allow for the detailed analysis of the molecular geometry, including bond lengths, angles, and the spatial arrangement of atoms within the molecule. The structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of Ethyl 2-hydroxy-5-nitronicotinate can be inferred from related reactions. For example, the tandem transetherification–intramolecular hetero Diels–Alder reaction of ethyl nitroacrylates with unsaturated alcohols leads to the formation of functionalized bicyclic nitronates . This indicates that Ethyl 2-hydroxy-5-nitronicotinate may also undergo similar tandem reactions, potentially leading to interesting cyclic structures. Furthermore, the reaction of nitrones with propiolate acetylides to form acetylenic N-hydroxylamines and subsequent reduction to yield ethylenic amino acid derivatives suggests that Ethyl 2-hydroxy-5-nitronicotinate could participate in reactions to form amino acid derivatives .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 2-hydroxy-5-nitronicotinate, they do offer insights into the properties of structurally related compounds. These properties are typically influenced by the functional groups present in the molecule and can include solubility, melting point, boiling point, and reactivity. The presence of a nitro group, for example, is likely to affect the compound's acidity and potential for forming hydrogen bonds, which in turn can influence its solubility in various solvents.

科学研究应用

Janovsky 反应和化合物合成:2-羟基-5-硝基烟酸乙酯是一组化合物的组成部分,这些化合物被合成用于研究硝基吡啶的 Janovsky 反应。这包括制备 3-取代的-5-硝基吡啶及其 N-氧化物,它们在各种化学反应和合成途径中具有潜在的应用 (Nakadate 等,1965)。

抗球虫剂:5-硝基烟酰胺及其类似物等相关化合物已被合成并评估其抗球虫活性。这些研究对于开发针对球虫病(一种影响动物肠道,尤其是家禽的寄生虫病)的新疗法至关重要 (Morisawa 等,1977)。

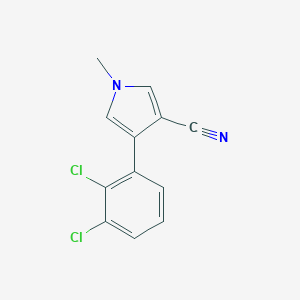

化学合成和分析:2-羟基-5-硝基烟酸乙酯及其衍生物也参与其他复杂有机化合物的合成。例如,已成功合成了 5-氰基-6-羟基-2-甲基-4-(1-萘基)-烟酸乙酯,证明了 2-羟基-5-硝基烟酸乙酯在有机合成中的多功能性和实用性 (Zhou 等,2008)。

反应和合成应用:2-羟基-5-硝基烟酸乙酯和相关化合物通过与羟胺反应作为各种含氮化合物的起始原料。这些反应产生羧乙氧基氨基亚硝酸盐,这对于合成咪唑、苯并咪唑、恶二唑酮和其他重要的有机化合物至关重要 (Branco 等,1992)。

硝基烟酰胺合成:已经探索了硝基烟酰胺(包括衍生自 2-羟基-5-硝基烟酸乙酯的硝基烟酰胺)的合成,以开发在药学和其它领域具有潜力的新化合物 (Sagitullina 等,2010)。

安全和危害

Ethyl 2-hydroxy-5-nitronicotinate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVIVOIVRFMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566175 |

Source

|

| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-5-nitronicotinate | |

CAS RN |

156896-54-7 |

Source

|

| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

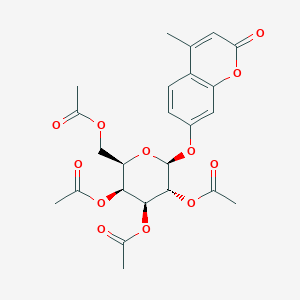

![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)

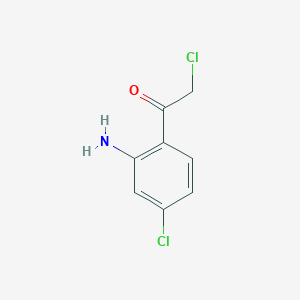

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

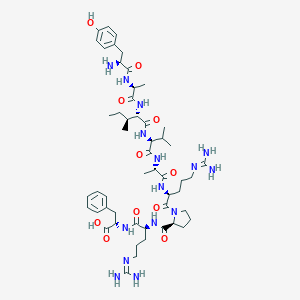

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)